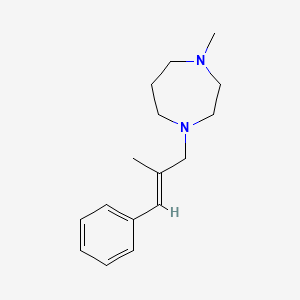
3,5-dimethyl-N-(3-pyridinylmethylene)-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(3-pyridinylmethylene)-4H-1,2,4-triazol-4-amine, commonly referred to as DPTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPTA is a triazole-based compound that has been synthesized using various methods. The compound has been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of DPTA is not fully understood. However, studies have suggested that the compound may exert its biological activities by binding to specific cellular targets, including enzymes and receptors. DPTA has also been found to induce apoptosis in cancer cells by activating caspases and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
DPTA has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. DPTA has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, DPTA has been studied for its potential use as a fluorescent probe for detecting metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
DPTA has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it an attractive candidate for scientific research. DPTA has also been found to exhibit various biological activities, making it a versatile compound for studying various cellular processes. However, DPTA has limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for studying DPTA. One potential direction is to further investigate the compound's mechanism of action and cellular targets. Another potential direction is to study the compound's potential use as a ligand in coordination chemistry and as a fluorescent probe for detecting metal ions. Additionally, further studies are needed to assess the potential toxicity and safety of DPTA for use in scientific research.
Synthesemethoden
DPTA can be synthesized using various methods, including the reaction of 3-pyridyl aldehyde and 3,5-dimethyl-1H-1,2,4-triazole in the presence of ammonium acetate. Another method involves the reaction of 3-pyridylmethylene hydrazinecarbothioamide with 3,5-dimethyl-1H-1,2,4-triazole in the presence of sodium ethoxide. The synthesized compound can be purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
DPTA has been studied for its potential applications in scientific research. The compound has been found to exhibit various biological activities, including antifungal, antibacterial, and antitumor properties. DPTA has also been studied for its potential use as a ligand in coordination chemistry and as a fluorescent probe for detecting metal ions.
Eigenschaften
IUPAC Name |
(Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-pyridin-3-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-8-13-14-9(2)15(8)12-7-10-4-3-5-11-6-10/h3-7H,1-2H3/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAJVZLUSVWJEC-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C\C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)-1-(pyridin-3-YL)methanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B5911069.png)
![3-chloro-N'-[1-(5-nitro-2-furyl)ethylidene]benzohydrazide](/img/structure/B5911076.png)
![N'-[(5-bromo-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911077.png)
![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)
![N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911102.png)
![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)


![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)


